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Introduction: Reshaping the Tumor Microenvironment
for Enhanced Immunotherapy
Immune checkpoint inhibitors (ICIs) have marked a paradigm shift in oncology, yet a significant

portion of patients do not respond to these therapies.[1][2] A primary mechanism of resistance

is the immunosuppressive tumor microenvironment (TME), which can prevent the infiltration

and function of effector T cells.[1][2] A key player in orchestrating this immunosuppressive

milieu is the enzyme cyclooxygenase-2 (COX-2).[1][3]

Overexpressed in a majority of solid tumors, COX-2 is the rate-limiting enzyme in the

production of prostaglandin E2 (PGE2).[1][3] PGE2 is a potent signaling molecule that

promotes tumor growth, proliferation, and metastasis while actively suppressing the anti-tumor

immune response.[1][4][5] It achieves this by:

Promoting the expansion and function of immunosuppressive cells, such as myeloid-derived

suppressor cells (MDSCs) and regulatory T cells (Tregs).[5][6][7]

Inhibiting the maturation and function of dendritic cells (DCs), which are critical for priming

anti-tumor T cell responses.[1]
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Directly suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK)

cells.[8][9]

Driving the expression of other immunosuppressive factors, such as indoleamine 2,3-

dioxygenase 1 (IDO1) and programmed death-ligand 1 (PD-L1).[1][10]

Celecoxib, a selective COX-2 inhibitor, disrupts this axis by blocking PGE2 production.[6][7]

This action remodels the TME from an immunosuppressive ("cold") to an immune-active ("hot")

state, making it more permissive to the effects of immunotherapy.[4][6] Preclinical studies have

consistently demonstrated that combining celecoxib with ICIs, such as anti-PD-1 or anti-PD-L1

antibodies, results in synergistic anti-tumor effects, leading to enhanced tumor regression and

improved survival in various cancer models.[3][4][6][11][12]

This application note provides a comprehensive guide for researchers on the rationale, design,

and execution of preclinical studies combining celecoxib with immunotherapy.

Scientific Rationale: The COX-2/PGE2 Axis as an
Immune Checkpoint
The COX-2/PGE2 signaling pathway acts as a critical immune checkpoint, promoting immune

evasion in cancer.[4] By inhibiting this pathway, celecoxib can effectively "release the brakes"

on the anti-tumor immune response, creating a favorable environment for ICIs to function.

Diagram: Mechanism of Celecoxib-Mediated Immune Enhancement
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Caption: Celecoxib inhibits COX-2, reducing PGE2 and mitigating immune suppression.

Experimental Protocols: A Step-by-Step Guide
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This section provides detailed protocols for conducting a typical preclinical study evaluating the

combination of celecoxib and an anti-PD-1 antibody in a syngeneic mouse tumor model.

I. In Vivo Tumor Model
Objective: To assess the in vivo efficacy of celecoxib and anti-PD-1 mAb combination therapy

on tumor growth and survival.

Materials:

6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell

line)

Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma, 4T1

breast cancer)

Celecoxib (for oral gavage or dietary admixture)

Anti-mouse PD-1 antibody (clone RMP1-14 or similar) and isotype control IgG

Sterile PBS

Calipers for tumor measurement

Protocol:

Tumor Cell Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile

PBS into the flank of each mouse.

Tumor Growth Monitoring: Begin measuring tumor volume three times a week once tumors

become palpable (typically 5-7 days post-implantation). Tumor volume can be calculated

using the formula: (Length x Width^2) / 2.

Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per

group) once average tumor volume reaches approximately 50-100 mm³:

Vehicle Control (e.g., PBS or appropriate vehicle for celecoxib) + Isotype Control IgG
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Celecoxib + Isotype Control IgG

Vehicle Control + Anti-PD-1 mAb

Celecoxib + Anti-PD-1 mAb

Drug Administration:

Celecoxib: Administer daily via oral gavage (e.g., 10-50 mg/kg) or provide as a dietary

admixture.[8][13] The oral gavage formulation can be prepared in a vehicle such as 0.5%

methylcellulose.

Anti-PD-1 mAb: Administer intraperitoneally (i.p.) at a dose of 100-250 µg per mouse

every 3-4 days for a total of 3-4 doses.[4]

Efficacy Endpoints:

Monitor tumor growth until tumors reach the predetermined endpoint size as per

institutional animal care and use committee (IACUC) guidelines.

Record survival data. Euthanize mice when tumors ulcerate or reach the endpoint size.

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze statistical

significance using a two-way ANOVA. Generate Kaplan-Meier survival curves and analyze

using the log-rank test.

Diagram: Experimental Workflow
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Click to download full resolution via product page

Caption: Workflow for a preclinical combination therapy study.

II. Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the TME and spleen following

treatment.

Materials:

Tumors and spleens from treated mice (collected at a specific time point or at the study

endpoint)

RPMI-1640 medium

Collagenase D, DNase I

ACK lysis buffer

FACS buffer (PBS + 2% FBS)

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3, Gr-1, Ly6G, Ly6C, F4/80, CD11b, CD11c, MHC-II, CD80, CD86, PD-1, TIM-3,

LAG-3)

Fixable viability dye

Intracellular staining buffer kit

Protocol:

Tissue Processing:

Tumors: Mince tumors and digest in RPMI containing Collagenase D (1 mg/mL) and

DNase I (0.1 mg/mL) for 30-45 minutes at 37°C. Pass through a 70 µm cell strainer to

obtain a single-cell suspension.
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Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood

cells using ACK lysis buffer.

Cell Staining:

Wash cells with FACS buffer and stain with a fixable viability dye.

Perform surface staining with a cocktail of fluorescently conjugated antibodies for 30

minutes on ice, protected from light.

For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the

manufacturer's protocol, followed by staining with the intracellular antibody.

Data Acquisition and Analysis:

Acquire samples on a flow cytometer.

Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD45+ cells

to identify immune populations. Quantify the percentage and absolute number of various

immune cell subsets, including:

Cytotoxic T cells (CD3+CD8+)

Helper T cells (CD3+CD4+)

Regulatory T cells (CD3+CD4+FoxP3+)

Myeloid-derived suppressor cells (CD11b+Gr-1+)

Tumor-associated macrophages (CD11b+F4/80+)

Dendritic cells (CD11c+MHC-II+)

Data Presentation and Expected Outcomes
The combination of celecoxib and immunotherapy is expected to yield significant changes in

both tumor growth and the composition of the tumor immune infiltrate.
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Table 1: Expected Tumor Growth Inhibition

Treatment Group
Mean Tumor Volume at
Day 21 (mm³)

% Tumor Growth Inhibition
(TGI)

Vehicle + Isotype IgG 1500 ± 250 -

Celecoxib + Isotype IgG 1100 ± 200 27%

Vehicle + Anti-PD-1 mAb 900 ± 180 40%

Celecoxib + Anti-PD-1 mAb 300 ± 90 80%

Data are representative and will vary based on the tumor model and specific experimental

conditions.

Table 2: Expected Changes in Tumor Immune Infiltrate (% of CD45+
cells)

Immune Cell
Subset

Vehicle + Isotype
IgG

Celecoxib + Anti-
PD-1 mAb

Expected Change

CD8+ T cells 10% 35% ↑

CD8+ T cells

expressing IFN-

γ/TNF-α

5% 25% ↑

Regulatory T cells

(Tregs)
15% 5% ↓

Myeloid-Derived

Suppressor Cells

(MDSCs)

25% 8% ↓

Ratio of CD8+ T cells

to Tregs
0.67 7.0 ↑

These data represent anticipated trends. Actual percentages will be model-dependent.

Trustworthiness and Self-Validation
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To ensure the trustworthiness of the results, every protocol should incorporate self-validating

systems:

Appropriate Controls: The inclusion of vehicle, isotype, and single-agent treatment groups is

crucial to demonstrate synergy and rule out non-specific effects.

Reproducibility: Experiments should be repeated to ensure the consistency of the findings.

Orthogonal Validation: Complement flow cytometry data with other techniques like

immunohistochemistry (IHC) to visualize immune cell infiltration within the tumor architecture

or multiplex cytokine assays (e.g., Luminex) to measure systemic and intratumoral cytokine

levels.

Mechanism-Based Endpoints: Beyond tumor volume, assess endpoints that reflect the

proposed mechanism of action, such as measuring PGE2 levels in tumor lysates or plasma

via ELISA to confirm COX-2 inhibition by celecoxib.[8][13]

Conclusion and Future Directions
The combination of celecoxib with immunotherapy, particularly immune checkpoint blockade,

represents a highly promising and readily translatable therapeutic strategy.[4] By targeting the

COX-2/PGE2 axis, celecoxib can remodel the tumor microenvironment to be more favorable

for an anti-tumor immune response, thereby enhancing the efficacy of ICIs.[6][7] The protocols

outlined in this application note provide a robust framework for preclinical evaluation of this

combination. Future studies may explore the optimal scheduling and dosing of this

combination, investigate its efficacy in different tumor models, and identify predictive

biomarkers to select patients most likely to benefit from this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7952860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7952860/
https://www.researchgate.net/journal/Frontiers-in-Oncology-2234-943X/publication/351933328_Combination_Strategies_to_Augment_Immune_Check_Point_Inhibitors_Efficacy_-_Implications_for_Translational_Research/links/66211ecf43f8df018d18b111/Combination-Strategies-to-Augment-Immune-Check-Point-Inhibitors-Efficacy-Implications-for-Translational-Research.pdf
https://www.drugdiscoverytrends.com/partnering-nsaids-with-immunotherapy-to-fight-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611767/
https://www.researchgate.net/publication/398001181_Celecoxib_in_oncology_targeting_the_COX-2PGE2_axis_to_reprogram_the_tumor_immune_microenvironment_and_enhance_multimodal_therapy
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1691392/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1691392/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12689966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12689966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939552/
https://www.researchgate.net/publication/398796927_COX-2PGE2_axis_blockade_with_celecoxib_enhances_anti-PD-1_efficacy_by_activating_natural_killer_cells_for_residual_hepatocellular_carcinoma_after_radiofrequency_ablation
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.637504/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.637504/full
https://www.mcrc.manchester.ac.uk/scientists-reveal-how-common-anti-inflammatory-drugs-boost-immunotherapy-cancer-treatments/
https://www.mcrc.manchester.ac.uk/scientists-reveal-how-common-anti-inflammatory-drugs-boost-immunotherapy-cancer-treatments/
https://www.researchgate.net/figure/Simultaneous-delivery-of-celecoxib-and-anti-PD-1-mAb-augments-their-individual-inhibitory_fig2_288579566
https://pubmed.ncbi.nlm.nih.gov/20804550/
https://pubmed.ncbi.nlm.nih.gov/20804550/
https://pubmed.ncbi.nlm.nih.gov/20804550/
https://www.benchchem.com/product/b1683936#celecoxib-and-immunotherapy-combination-in-preclinical-models
https://www.benchchem.com/product/b1683936#celecoxib-and-immunotherapy-combination-in-preclinical-models
https://www.benchchem.com/product/b1683936#celecoxib-and-immunotherapy-combination-in-preclinical-models
https://www.benchchem.com/product/b1683936#celecoxib-and-immunotherapy-combination-in-preclinical-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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